2-(1-Adamantyl)benzothiazole
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Overview
Description
2-(1-Adamantyl)benzothiazole (ABT) is a synthetic chemical compound with the molecular formula C19H19NS. It’s a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . ABT has been used in the development of novel antimycobacterial agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including ABT, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . The synthesis of ABT specifically involves a reaction that leads to the formation of 2-(1-adamantyl)-benzothiazole, with greater yields when electron-withdrawing groups are present .Molecular Structure Analysis
The molecular structure of ABT is characterized by the presence of an adamantyl group attached to a benzothiazole ring . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole derivatives, including ABT, undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications
- 2-(1-Adamantyl)benzothiazole derivatives exhibit promising antimicrobial properties. Researchers have explored their effectiveness against bacteria and fungi. These compounds could potentially serve as novel antibiotics or antifungal agents .
- Investigations have revealed that certain benzothiazole derivatives, including those with adamantyl substitution, possess anti-proliferative effects. These compounds inhibit cancer cell growth and may be valuable in cancer therapy .
- The 2-arylbenzothiazole scaffold, especially when modified with adamantyl groups, shows antioxidant activity. These molecules scavenge free radicals and protect cells from oxidative damage .
- Researchers have explored the anti-inflammatory potential of 2-(1-Adamantyl)benzothiazole derivatives. These compounds may help mitigate inflammation-related diseases .
- Some studies suggest that these benzothiazole derivatives could impact blood glucose levels. Their hypoglycemic activity makes them interesting candidates for diabetes management .
- The adamantyl-substituted benzothiazole derivatives have been investigated for their neuroprotective properties. They may offer potential benefits in conditions like Parkinson’s disease .
Antimicrobial Agents
Anticancer Potential
Antioxidants
Anti-Inflammatory Agents
Hypoglycemic Activity
Neuroprotective Effects
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTFCXSOXPNFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-1,3-benzothiazole |
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